molecular formula C22H24N4O3S B6521412 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 920221-60-9

2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6521412
CAS No.: 920221-60-9
M. Wt: 424.5 g/mol
InChI Key: YWIKSMOGHLYILS-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4,6-dimethylpyrimidin-2-ylsulfanyl group, a 5-methoxy-substituted 4-oxo-1,4-dihydropyridine ring, and an N-(2-methylphenyl)acetamide moiety. Its synthesis likely involves coupling a 2-thio-pyrimidine intermediate with a chloroacetamide precursor, analogous to methods reported for related compounds (e.g., ) .

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-7-5-6-8-18(14)25-21(28)12-26-11-20(29-4)19(27)10-17(26)13-30-22-23-15(2)9-16(3)24-22/h5-11H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIKSMOGHLYILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds

Compound (CAS/Reference) Core Structure Substituents Key Differences
Target Compound 4-oxo-1,4-dihydropyridine + pyrimidine 5-methoxy, 2-methylphenyl Unique dihydropyridine ring and methoxy group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine 4-methylpyridin-2-yl Pyridine vs. dihydropyridine; lacks methoxy
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () Pyrimidine Phenyl Simpler aromatic acetamide; no dihydropyridine
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidine 2,3-dichlorophenyl Chlorine substituents enhance lipophilicity
2-{[5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () Thienopyrimidine 5-methylfuran, 2-methylphenyl Thienopyrimidine core vs. pyrimidine-dihydropyridine
  • Dihydropyridine vs. Pyrimidine/Thienopyrimidine Cores: The target compound’s dihydropyridine ring introduces conformational constraints and redox activity absent in purely aromatic pyrimidine derivatives () .
  • Substituent Effects : The 5-methoxy group may enhance solubility compared to halogenated analogs (), while the 2-methylphenyl acetamide balances lipophilicity and steric bulk .
Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data of Selected Compounds

Compound Molecular Weight (g/mol) m/z [M+H]+ LogP (Predicted) Notable Activity
Target Compound ~450 (estimated) N/A ~3.5 (estimated) Hypothesized kinase inhibition
Compound 344.21 344.21 ~2.8 Antimicrobial/anticancer
Compound ~465 N/A ~4.2 Kinase/protease modulation
  • Lipophilicity : The 2-methylphenyl group in the target compound reduces logP compared to dichlorophenyl analogs () but increases it relative to pyridinyl derivatives () .
  • Bioactivity: Thienopyrimidine analogs () show kinase inhibition, suggesting the target compound may share similar targets due to structural mimicry .
Metabolic and Stability Considerations
  • The dihydropyridine ring in the target compound may confer metabolic susceptibility (e.g., oxidation), whereas thienopyrimidine cores () offer greater stability .
  • Methoxy and methyl groups could slow hepatic clearance compared to halogenated derivatives () .

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